molecular formula C7H8N4S B15317709 4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine

4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine

Cat. No.: B15317709
M. Wt: 180.23 g/mol
InChI Key: ZSBYDIUUCJZBOQ-UHFFFAOYSA-N
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Description

4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine is a heterocyclic organic compound featuring a pyrazole ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Introduction of the Thiazole Ring: The thiazole ring is introduced by reacting the pyrazole derivative with thiourea or thioamide derivatives in the presence of a suitable catalyst.

  • Methylation: The final step involves the methylation of the pyrazole ring at the 5-position using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents is optimized to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Alkyl halides (R-X), amines (R-NH2)

Major Products Formed:

  • Oxidation: Oxidized derivatives of the thiazole ring

  • Reduction: Reduced derivatives of the thiazole ring

  • Substitution: Substituted derivatives of the pyrazole or thiazole rings

Scientific Research Applications

  • Medicinal Chemistry: The compound has shown promise as an antileishmanial and antimalarial agent. Its derivatives have been evaluated for their pharmacological activities, including anti-inflammatory and anticancer properties.

  • Agriculture: The compound and its derivatives have been investigated for their use as agrochemicals, particularly as herbicides and insecticides.

  • Materials Science: The compound's unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine is structurally similar to other pyrazole and thiazole derivatives, such as:

  • Pyrazole derivatives: 3-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine

  • Thiazole derivatives: 4-(5-Methyl-1H-pyrazol-3-yl)thiazole

Uniqueness: What sets this compound apart from its analogs is its specific substitution pattern and the presence of both pyrazole and thiazole rings, which contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

4-(5-methyl-1H-pyrazol-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H8N4S/c1-4-2-5(11-10-4)6-3-12-7(8)9-6/h2-3H,1H3,(H2,8,9)(H,10,11)

InChI Key

ZSBYDIUUCJZBOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=CSC(=N2)N

Origin of Product

United States

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